trans-Violaxanthin Diacetate
Description
Properties
Molecular Formula |
C₄₄H₆₀O₆ |
|---|---|
Molecular Weight |
684.94 |
Origin of Product |
United States |
Occurrence, Distribution, and Ecological Contexts in Autotrophic Systems
Natural Occurrence and Biosynthetic Accumulation in Specific Biological Matrices
trans-Violaxanthin, an oxygenated carotenoid, is frequently found in the photosynthetic tissues of higher plants. While it is present in its free form in green leaves, its esterified forms, including mono- and di-esters, are particularly abundant in many ripening fruits and senescing leaves researchgate.net. The process of esterification involves the attachment of fatty acids to the hydroxyl groups of the violaxanthin (B192666) molecule. This modification increases the lipophilicity of the xanthophyll, contributing to its sequestration and stability within the plant cell notulaebotanicae.ro.
The accumulation of violaxanthin esters, including the diacetate form, is a characteristic feature of the transition from chloroplasts to chromoplasts during fruit maturation csic.esnih.gov. In a study of thirteen commercial apple varieties, diesters of (all-E)-violaxanthin and (9Z)-violaxanthin were found in both the peel and the flesh, esterified with saturated fatty acids such as capric, lauric, myristic, palmitic, and stearic acids csic.es. Similarly, apple peels have been shown to contain significant amounts of both monoesters and diesters of violaxanthin csic.es. In some fruits, such as mango, unusual esterification with shorter fatty acids like butyric acid has been reported for violaxanthin mono- and diesters csic.es.
While green leafy vegetables are rich in free violaxanthin, the esterified forms are more prevalent in fruits where they contribute to the yellow, orange, and red hues taylorandfrancis.com. The native carotenoid composition of many fruits reveals a high proportion of esterified xanthophylls. For instance, in many fruits, approximately 50-99% of the total xanthophylls, including violaxanthin, are present in an esterified form researchgate.net. In Capsicum pods, violaxanthin esters are among the predominant carotenoids found researchgate.net.
The following table provides examples of higher plant sources where violaxanthin esters have been identified:
| Plant Source | Tissue | Identified Violaxanthin Esters |
| Apple (Malus domestica) | Peel and Flesh | Monoesters and diesters with capric, lauric, myristic, palmitic, and stearic acids csic.es. |
| Mango (Mangifera indica) | Fruit | Mono- and diesters with butyric acid csic.es. |
| Papaya (Carica papaya) | Fruit | (13Z)-violaxanthin and (all-E)-violaxanthin identified, with quantification based on the (all-E)-violaxanthin standard curve suggesting the presence of its esters before saponification nih.gov. |
| Capsicum species | Fruit Pods | Predominantly found as esters researchgate.net. |
| Tamarillo (Solanum betaceum) | Fruit | Monoesters, homodiesters, and heterodiesters of (all-E)-violaxanthin and (9Z)-violaxanthin are the major pigments csic.es. |
Violaxanthin is a significant pigment in many algal groups, where it participates in the xanthophyll cycle, a crucial photoprotective mechanism nih.govresearchgate.net. It is particularly abundant in the Eustigmatophyceae, such as Nannochloropsis species, where it is a dominant carotenoid nih.govfrontiersin.orgnih.gov. While the free form of violaxanthin is well-documented in algae, and its concentration can be influenced by culture conditions, there is limited specific information available in the scientific literature regarding the natural occurrence of trans-violaxanthin diacetate in these organisms.
Some algal species, particularly diatoms, possess the diadinoxanthin cycle for photoprotection but can also accumulate pigments of the violaxanthin cycle under prolonged high-light stress researchgate.netnih.govresearchgate.net. For instance, the diatom Phaeodactylum tricornutum has been shown to accumulate violaxanthin under such conditions researchgate.net. However, the esterification of this violaxanthin to a diacetate form is not a commonly reported phenomenon in these microorganisms. Research on algal carotenoids has largely focused on the free xanthophylls and their role in photosynthesis and photoprotection nih.gov.
The biosynthesis of violaxanthin from zeaxanthin (B1683548) is a known pathway in photosynthetic eukaryotes, including algae researchgate.net. While there is considerable research on enhancing violaxanthin production in microalgae like Nannochloropsis oceanica through genetic engineering and optimization of culture conditions, these studies primarily focus on the accumulation of the free xanthophyll frontiersin.orgnih.gov. The enzymatic machinery for the esterification of xanthophylls with acetate (B1210297) in algae has not been extensively characterized.
In photosynthetic plant cells, free trans-violaxanthin is an integral component of the thylakoid membranes within chloroplasts nih.gov. Here, it is associated with the light-harvesting complexes and plays a vital role in the xanthophyll cycle, which helps to dissipate excess light energy and protect the photosynthetic apparatus from photodamage nih.gov.
During the transformation of chloroplasts into chromoplasts, which occurs during fruit ripening and leaf senescence, significant changes in carotenoid composition and storage take place nih.gov. Xanthophyll esterification is a key process in this transition researchgate.netnotulaebotanicae.ro. The esterification of violaxanthin to forms like violaxanthin diacetate increases its hydrophobicity, facilitating its sequestration into the lipid-rich structures within chromoplasts, such as plastoglobuli notulaebotanicae.ro. This process is also associated with the vibrant color changes observed in ripening fruits notulaebotanicae.ro. Chromoplasts, which are responsible for the synthesis and storage of carotenoid pigments, provide a site for the accumulation of these esterified xanthophylls wikipedia.org.
The migration of xanthophylls from deteriorating chloroplasts to the developing chromoplasts is thought to be aided by their esterification researchgate.net. This sequestration within the chromoplast protects the cell from the potential photo-oxidative damage that free carotenoids could cause and contributes to the stable accumulation of pigments that give fruits their characteristic colors.
Environmental and Developmental Modulators of Accumulation Patterns
The accumulation of violaxanthin and its esters is significantly influenced by developmental cues and environmental factors. Fruit ripening is a primary developmental process that triggers a substantial increase in xanthophyll esterification notulaebotanicae.ronih.gov. As fruits mature, the degradation of chlorophylls is often accompanied by the synthesis and accumulation of carotenoids, with a notable shift from free xanthophylls in chloroplasts to esterified forms in chromoplasts csic.esnih.gov. This change is a regulated process and the degree of esterification can be used as an index of fruit ripeness nih.gov.
Environmental stressors can also modulate the levels of violaxanthin. For instance, exposure of wheat plants (Triticum aestivum) to persistent environmental pollutants like certain antibiotics and textile dyes has been shown to negatively impact the content of violaxanthin in the leaves mdpi.com. This suggests that abiotic stress can interfere with the biosynthesis or lead to the degradation of this xanthophyll.
Ecological and Evolutionary Implications of Xanthophyll Diversity
The diversity of xanthophylls, including their various esterified forms, holds significant ecological and evolutionary importance for plants. The vibrant colors produced by the accumulation of carotenoid esters in fruits and flowers serve as visual cues to attract pollinators and seed dispersers, thus playing a crucial role in plant reproduction and dispersal researchgate.net.
From an evolutionary perspective, the development of the xanthophyll cycle, in which violaxanthin is a key player, was a critical adaptation for photosynthetic organisms to cope with the damaging effects of high light environments nih.govwikipedia.org. This photoprotective mechanism is conserved across higher plants and many algal lineages nih.gov. The esterification of xanthophylls can be seen as a further evolutionary refinement, providing a means to safely store large quantities of these pigments in non-photosynthetic tissues notulaebotanicae.ro. By converting them into more stable, lipophilic forms, plants can accumulate the pigments necessary for attracting animals without risking cellular damage from photo-oxidation.
The diversity of xanthophyll cycles across different algal groups, such as the violaxanthin cycle and the diadinoxanthin cycle, reflects the complex evolutionary history of photosynthesis, likely involving secondary endosymbiotic events nih.gov. The enzymes involved in these cycles, such as violaxanthin de-epoxidase (VDE) and zeaxanthin epoxidase (ZEP), show evolutionary relationships that provide insights into the origins of different photosynthetic lineages nih.gov. The ability to esterify xanthophylls adds another layer to this diversity, allowing for varied strategies of pigment accumulation and function in different plant species and tissues.
Biosynthesis and Intracellular Metabolic Pathways
Precursor Metabolic Routes and Early Carotenoid Pathway Integration
The universal building blocks for all isoprenoids, including carotenoids, are the five-carbon (C5) isomers isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) nih.gov. Plants utilize two distinct pathways to generate these essential precursors: the cytosolic Mevalonate (MVA) pathway and the plastidial Methylerythritol 4-Phosphate (MEP) pathway nih.govresearchgate.net.
The Mevalonate (MVA) pathway, primarily located in the cytoplasm, begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) nih.govwikipedia.org. This is subsequently reduced to mevalonate, which, after a series of phosphorylations and decarboxylation, yields IPP nih.govwikipedia.org. The MVA pathway is a fundamental metabolic route in eukaryotes, archaea, and some bacteria, responsible for producing precursors for a vast array of biomolecules, including sterols and quinones wikipedia.orgcreative-proteomics.comresearchgate.net. While it is a source of IPP and DMAPP, its direct contribution to carotenoid synthesis in plants is considered minor compared to the MEP pathway, as carotenogenesis occurs in the plastids nih.govresearchgate.net. However, there is evidence of limited exchange of isoprenoid precursors between the cytosol and plastids, suggesting the MVA pathway can still contribute a small percentage to the total pool of precursors for carotenoids nih.gov.
The Methylerythritol 4-Phosphate (MEP) pathway is the primary source of IPP and DMAPP for carotenoid biosynthesis in the plastids of plant cells and most bacteria nih.govfrontiersin.orgnih.gov. This pathway begins with the precursors pyruvate and glyceraldehyde-3-phosphate mdpi.com. The MEP pathway is essential for the synthesis of various plastidial isoprenoids, including photosynthesis-related compounds like carotenoids and chlorophylls frontiersin.orgresearchgate.net. The C5 units (IPP and DMAPP) produced by the MEP pathway are condensed to form the C20 intermediate geranylgeranyl diphosphate (GGPP) frontiersin.orgresearchgate.net. GGPP is the immediate precursor for the first committed step in the carotenoid biosynthetic pathway researchgate.netnih.gov. The bulk of precursors for carotenoid synthesis in nature are derived from the MEP pathway due to the compartmentalization of isoprenoid metabolism in plants nih.gov.
| Feature | Mevalonate (MVA) Pathway | Methylerythritol 4-Phosphate (MEP) Pathway |
|---|---|---|
| Cellular Location | Cytosol nih.govresearchgate.net | Plastids nih.govfrontiersin.org |
| Starting Precursors | Acetyl-CoA nih.govwikipedia.org | Pyruvate and Glyceraldehyde-3-Phosphate mdpi.com |
| Key Products | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) nih.gov | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) frontiersin.orgnih.gov |
| Primary Role in Plants | Synthesis of cytosolic isoprenoids (e.g., sterols) creative-proteomics.com | Synthesis of plastidial isoprenoids (e.g., carotenoids, chlorophylls) nih.govfrontiersin.org |
Enzymatic Conversions Leading to Violaxanthin (B192666) Skeleton
Following the synthesis of GGPP, a cascade of enzymatic reactions transforms this C20 precursor into the C40 backbone of carotenoids, which is then sequentially modified to form various xanthophylls, including violaxanthin.
The first committed step in carotenogenesis is catalyzed by Phytoene Synthase (PSY), a critical rate-limiting enzyme in the pathway nih.govnih.gov. PSY facilitates the head-to-head condensation of two molecules of GGPP to produce the colorless C40 carotenoid, 15-cis-phytoene researchgate.netnih.gov. This product then undergoes a series of desaturation reactions to introduce conjugated double bonds, which form the chromophore responsible for the pigment's color. These steps are mediated by two key enzymes: Phytoene Desaturase (PDS) and ζ-carotene desaturase (ZDS) oup.comnih.gov. PDS converts 15-cis-phytoene into 9,15,9′-tri-cis-ζ-carotene by introducing two double bonds wikipedia.org. Subsequently, ZDS catalyzes two further desaturation steps oup.comnih.gov. This sequence of desaturations, along with the action of specific isomerases, ultimately yields the red-colored, all-trans-lycopene mdpi.comaocs.org. The disruption of PDS function results in albinism in plants due to the block in colored carotenoid formation wikipedia.orgmdpi.com.
The formation of all-trans-lycopene represents a crucial branch point in the carotenoid pathway researchgate.net. The subsequent cyclization of the linear lycopene molecule is catalyzed by two related enzymes: lycopene ε-cyclase (LCYE) and lycopene β-cyclase (LCYB) nih.govmdpi.com. These enzymes introduce ε- and β-ionone rings at the ends of the carotenoid backbone mdpi.com. The formation of β-carotene, the direct precursor to the zeaxanthin (B1683548) and violaxanthin branch, requires the action of LCYB to introduce a β-ring at both ends of the lycopene molecule nih.govuniprot.org. The concerted action of LCYE and LCYB results in the formation of α-carotene, which leads to the synthesis of lutein nih.govresearchgate.net. The relative activities of LCYE and LCYB are therefore a key determinant of the metabolic flux towards either the α-carotene or β-carotene branches of the pathway mdpi.com.
The conversion of carotenes into xanthophylls involves hydroxylation reactions. β-carotene is hydroxylated on its two β-ionone rings by the enzyme β-carotene hydroxylase (BCH), also known as CrtZ nih.govnih.gov. This enzyme catalyzes a two-step reaction, converting β-carotene first to β-cryptoxanthin and then to zeaxanthin aocs.org. In many plants, this activity is carried out by non-heme type hydroxylases nih.gov.
The final steps leading to the violaxanthin skeleton are catalyzed by Zeaxanthin Epoxidase (ZEP) oup.comresearchgate.net. ZEP is a monooxygenase that catalyzes the epoxidation of the two hydroxylated rings of zeaxanthin researchgate.netnih.gov. This reaction proceeds via the intermediate antheraxanthin to form violaxanthin aocs.orgnih.govresearchgate.net. This enzymatic conversion is not only a key step in the biosynthesis of carotenoids but also a central part of the xanthophyll cycle, a photoprotective mechanism in plants oup.comresearchgate.net. The ZEP enzyme is localized to the plastid, with evidence suggesting it is present in both the thylakoid and envelope membranes, reflecting its dual role in general carotenoid biosynthesis and the light-dependent xanthophyll cycle oup.com.
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Function in Pathway |
|---|---|---|---|---|
| Phytoene Synthase | PSY | Geranylgeranyl diphosphate (GGPP) (2 molecules) nih.gov | 15-cis-Phytoene nih.gov | First committed step of carotenoid biosynthesis nih.gov |
| Phytoene Desaturase | PDS | 15-cis-Phytoene wikipedia.org | 9,15,9′-tri-cis-ζ-carotene wikipedia.org | Introduces first two conjugated double bonds wikipedia.org |
| ζ-Carotene Desaturase | ZDS | ζ-carotene oup.comnih.gov | Neurosporene, Lycopene (after subsequent steps) oup.com | Continues the desaturation of the carotenoid backbone oup.com |
| Lycopene β-Cyclase | LCYB | Lycopene nih.gov | β-Carotene nih.govuniprot.org | Catalyzes the formation of β-ionone rings nih.gov |
| β-Carotene Hydroxylase | BCH / CrtZ | β-Carotene nih.gov | Zeaxanthin (via β-cryptoxanthin) aocs.org | Hydroxylates β-rings to form xanthophylls nih.govnih.gov |
| Zeaxanthin Epoxidase | ZEP | Zeaxanthin oup.comresearchgate.net | Violaxanthin (via antheraxanthin) nih.govresearchgate.net | Catalyzes epoxidation to form violaxanthin oup.comresearchgate.net |
Xanthophyll Cycle Dynamics and Interconversion Reactions
The xanthophyll cycle is a critical photoprotective mechanism in photosynthetic eukaryotes, involving the enzymatic interconversion of different xanthophylls to dissipate excess light energy. This process is central to the metabolic fate of trans-violaxanthin. In high light conditions, epoxidized xanthophylls are converted to their de-epoxidized forms, a transformation that is reversed in low light nih.gov. This cycle helps mitigate photo-oxidative damage by safely dissipating surplus energy that could otherwise lead to the formation of harmful reactive oxygen species (ROS) nih.govmdpi.com.
Violaxanthin De-epoxidase (VDE) and Zeaxanthin Epoxidase (ZEP) Enzymology
The interconversion of xanthophylls is governed by two key enzymes that operate on opposite sides of the thylakoid membrane and are regulated by different pH optima nih.gov.
Violaxanthin De-epoxidase (VDE): This enzyme catalyzes the de-epoxidation of violaxanthin, converting it first to antheraxanthin and subsequently to zeaxanthin wikipedia.orgmdpi.com. VDE is a soluble protein located within the thylakoid lumen nih.govnih.gov. Its activity is triggered by a significant drop in the luminal pH to below 6.2, a condition created by light-driven proton pumping into the lumen during high-intensity light exposure nih.govoup.com. For its catalytic function, VDE requires the presence of ascorbate as a reducing agent wikipedia.orgnih.gov. Upon activation by the acidic environment, the soluble VDE associates with the thylakoid membrane where its substrate, violaxanthin, is located nih.gov.
Zeaxanthin Epoxidase (ZEP): ZEP is a bi-functional monooxygenase that catalyzes the reverse reaction: the epoxidation of zeaxanthin back to violaxanthin through the intermediate antheraxanthin mdpi.comoup.comuniprot.org. This enzyme is found on the stromal side of the thylakoid membrane and is also present in the stroma and envelope membranes of chloroplasts nih.govoup.comnih.gov. ZEP activity is optimal at a pH of approximately 7.5, which is characteristic of the stroma in low light or dark conditions nih.govoup.com. The reaction catalyzed by ZEP is crucial not only for the xanthophyll cycle but also for the biosynthesis of the plant hormone abscisic acid (ABA) mdpi.comoup.comoup.com.
Table 1: Comparison of VDE and ZEP Enzymology
| Feature | Violaxanthin De-epoxidase (VDE) | Zeaxanthin Epoxidase (ZEP) |
| Reaction | Violaxanthin → Antheraxanthin → Zeaxanthin | Zeaxanthin → Antheraxanthin → Violaxanthin |
| Location | Thylakoid Lumen nih.govnih.gov | Thylakoid Membrane (stromal side), Stroma nih.govoup.com |
| Activator | Acidic pH (<6.2) nih.govoup.com | Neutral/Alkaline pH (~7.5) nih.govoup.com |
| Cofactor | Ascorbate wikipedia.orgnih.gov | NADPH, FAD oup.comuniprot.org |
| Metabolic Role | Photoprotection (NPQ) nih.govnih.gov | Xanthophyll Cycle, ABA Biosynthesis mdpi.comoup.comoup.com |
Light-Dependent Regulation of Xanthophyll Cycle Enzymes
The activity of the xanthophyll cycle is tightly regulated by light intensity, which directly influences the operational status of VDE and ZEP nih.govresearchgate.netnih.gov.
Under high light conditions, the rate of photosynthetic electron transport surpasses the capacity of the Calvin cycle, leading to an accumulation of protons in the thylakoid lumen and a subsequent decrease in pH nih.gov. This acidification of the lumen activates VDE, promoting the rapid conversion of violaxanthin to antheraxanthin and zeaxanthin nih.govnih.govresearchgate.net. The accumulation of zeaxanthin is fundamental to the process of non-photochemical quenching (NPQ), where excess light energy is dissipated as heat, thereby protecting the photosynthetic machinery from photo-oxidative damage nih.govmdpi.com. High light can also lead to an increase in the total pool size of xanthophyll cycle pigments nih.gov.
Conversely, in low light or darkness, proton pumping ceases, and the luminal pH rises while the stromal pH remains around 7.5 nih.gov. These conditions inactivate VDE and favor the activity of ZEP, which then converts the accumulated zeaxanthin back into violaxanthin nih.govfrontiersin.org. This ensures that the plant can maximize light-harvesting efficiency when photons are limited.
Catabolic Pathways and Degradation Mechanisms
Beyond the interconversions of the xanthophyll cycle, violaxanthin can be catabolized through enzymatic cleavage or degraded by non-enzymatic processes, leading to the formation of various biologically important molecules or breakdown products.
Enzymatic Cleavage by Carotenoid Cleavage Dioxygenases (CCDs)
Carotenoid Cleavage Dioxygenases (CCDs) are a family of non-heme iron-containing enzymes that catalyze the oxidative cleavage of double bonds in carotenoid molecules to produce apocarotenoids nih.govwarwick.ac.ukescholarship.org.
A specific subfamily, the 9-cis-epoxycarotenoid dioxygenases (NCEDs), plays a pivotal role in the biosynthesis of the phytohormone abscisic acid (ABA), which is critical for plant development and stress responses nih.govresearchgate.net. NCEDs catalyze the rate-limiting step in ABA biosynthesis by cleaving the 11,12 double bond of 9-cis-violaxanthin or 9-cis-neoxanthin nih.govresearchgate.net. This reaction yields a C15 product, xanthoxin, which is subsequently converted to ABA in the cytoplasm nih.gov.
Other CCDs, such as those in the CCD4 family, are known to cleave carotenoids at different positions and are often associated with the regulation of color in flowers and fruits by degrading carotenoids nih.govpnas.org.
Table 2: Key Carotenoid Cleavage Dioxygenases Acting on Violaxanthin or its Isomers
| Enzyme Family | Substrate Example | Cleavage Position | Key Product | Biological Function |
| NCED | 9-cis-violaxanthin nih.govresearchgate.net | 11,12 | Xanthoxin nih.gov | Abscisic Acid (ABA) Biosynthesis nih.govresearchgate.net |
| CCD4 | Zeaxanthin, β-carotene | 7,8 or 9,10 | Volatiles, Apocarotenoids | Pigment degradation, color formation nih.govpnas.org |
Photo-oxidation and Other Non-Enzymatic Degradation Routes
Under conditions of excessive light, when the energy absorbed by chlorophyll exceeds the capacity of photosynthesis, reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide radicals are generated nih.govmdpi.com. These highly reactive molecules can cause significant photo-oxidative damage to cellular components, particularly thylakoid membrane lipids pnas.orgnih.gov.
Carotenoids, including violaxanthin, play a protective role by quenching these ROS. However, in the process, the carotenoid molecules themselves can be oxidized and degraded. While the conversion of violaxanthin to zeaxanthin is the primary regulated defense mechanism against high light, the violaxanthin pool is susceptible to direct photo-oxidation pnas.org. Studies on mutants unable to convert violaxanthin to zeaxanthin show a marked increase in lipid peroxidation and photooxidative damage, underscoring the protective function of the cycle and the inherent vulnerability of its components to non-enzymatic degradation under light stress pnas.orgnih.gov.
Structural Characterization and Isomerization Research Methodologies
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods form the cornerstone of molecular structure elucidation. By interacting with molecules in distinct ways, different regions of the electromagnetic spectrum provide complementary pieces of information, which, when combined, allow for a comprehensive structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural determination of carotenoid esters like trans-Violaxanthin Diacetate. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to establish the precise connectivity of atoms within the molecule.
In the ¹H NMR spectrum, the protons of the polyene chain typically appear in the δ 6.0-7.0 ppm region, with their coupling constants providing information about the geometry of the double bonds. The signals for the methyl groups attached to the polyene chain and the terminal rings are found in the upfield region. The acetylation of the hydroxyl groups at the C-3 and C-3' positions is confirmed by the appearance of sharp singlet signals for the acetyl methyl protons, typically around δ 2.0-2.1 ppm.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound
| Functional Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Polyene Chain Protons | 6.0 - 7.0 | 120 - 150 |
| In-chain Methyl Protons | 1.9 - 2.0 | 12 - 14 |
| Gem-dimethyl Protons | 0.8 - 1.2 | 28 - 30 |
| Acetyl Methyl Protons | 2.0 - 2.1 | 21 - 22 |
| Acetyl Carbonyl Carbon | N/A | ~170 |
UV-Visible and Circular Dichroism (CD) Spectroscopy in Conformational Analysis
UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy provide valuable insights into the electronic structure and three-dimensional arrangement (conformation) of chiral molecules like this compound.
The UV-Vis absorption spectrum of carotenoids is characterized by a broad absorption band in the visible region (typically between 400 and 500 nm), which is responsible for their color. researchgate.net This absorption is due to π→π* electronic transitions within the conjugated polyene chain. The spectrum of an all-trans isomer typically displays a fine structure with three distinct maxima (λmax). The position of these maxima is sensitive to the length of the conjugated system and the solvent used.
Table 3: Typical Spectroscopic Features for Carotenoid Conformational Analysis
| Spectroscopic Technique | Parameter Measured | Information Obtained |
| UV-Visible Spectroscopy | Absorption Maxima (λmax) | Length of the conjugated polyene system; presence of fine structure indicates trans configuration. |
| Circular Dichroism (CD) | Differential Absorption (Δε or [θ]) | Overall molecular chirality, conformation of the polyene chain and terminal groups, and intermolecular aggregation. researchgate.netresearchgate.net |
Investigation of Geometric and Stereoisomerism
The long polyene chain of violaxanthin (B192666) diacetate is susceptible to isomerization, particularly at the double bonds, leading to the formation of various cis (Z) and trans (E) geometric isomers. Research into these isomers is critical as their formation can alter the compound's physical properties and biological activity.
The all-trans isomer is generally the most thermodynamically stable form. However, various cis-isomers, such as 9-cis and 13-cis, can be generated through exposure to heat, light, or catalysts. nih.gov For instance, an optimized method for isomerizing the related carotenoid astaxanthin (B1665798) involves heating the all-E-isomer in ethyl acetate (B1210297) with an I-TiO₂ catalyst, which yields significant amounts of 9Z- and 13Z-astaxanthin. nih.gov Similar catalytic methods, often involving iodine, can be applied to generate cis-isomers of violaxanthin diacetate for study.
Once a mixture of isomers is generated, their separation and analysis are typically performed using High-Performance Liquid Chromatography (HPLC). The use of specialized stationary phases, such as C30 columns, is often required to achieve baseline separation of the different geometric isomers.
Identification of the isomers is confirmed by their distinct spectroscopic properties. Compared to the all-trans isomer, cis-isomers exhibit a characteristic "cis-peak" in their UV-Vis spectrum, which is a subsidiary absorption band at a shorter wavelength in the UV region (around 330-360 nm). Furthermore, the main absorption band often shows a slight hypsochromic (blue) shift and a loss of spectral fine structure.
Isomerization of violaxanthin from its all-trans form to cis isomers can be induced by both thermal energy and light.
Thermal Isomerization: Heating a solution of all-trans-violaxanthin can lead to the formation of its geometric isomers. nih.gov For example, dark incubation of violaxanthin within the light-harvesting complex II (LHCII) at 60°C for 30 minutes results in a notable increase in cis conformers. nih.gov In organic solvents, heating all-trans-violaxanthin also induces isomerization, although the distribution of resulting isomers may differ from that observed in a protein environment. nih.gov
Photoisomerization: Exposure to light is a well-established method for inducing trans-to-cis isomerization. Illumination of violaxanthin in its native protein complex with light at 445 nm has been shown to cause a substantial increase in the concentration of 9-cis and 13-cis isomers. nih.gov This process is relevant in biological contexts, where violaxanthin isomerization is part of the xanthophyll cycle and plays a role in photoprotection. nih.gov The efficiency and outcome of photoisomerization can depend on factors such as the wavelength of light, light intensity, and the presence of photosensitizers.
Chromatographic Approaches for Isomer Separation and Purity Assessment
The separation and purity assessment of this compound and its geometric isomers rely heavily on chromatographic techniques, which exploit subtle differences in the physicochemical properties of these closely related molecules. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the primary methods employed for the analysis and purification of xanthophylls and their derivatives.
High-performance liquid chromatography stands as the most powerful tool for resolving complex mixtures of carotenoid isomers. The choice of stationary phase is critical, with modern columns offering enhanced selectivity for structurally similar compounds. While traditional C18 columns are widely used for separating photosynthetic pigments, C30 columns have demonstrated superior performance in resolving geometric isomers of xanthophylls and carotenes. nih.govfishersci.com The polymeric C30 stationary phase provides high shape selectivity, which is essential for distinguishing between the trans- and various cis-isomers of violaxanthin and its derivatives. nih.govfishersci.com Studies have shown that the determination of cis-isomers of xanthophylls is more effective using a C30 stationary phase compared to a C18 column. nih.gov Furthermore, the use of core-shell C18 columns can also improve the separation of isomers and enhance peak resolution. nih.gov
The mobile phase composition is tailored to achieve optimal separation. Researchers have developed various solvent systems, often employed in gradient elution mode, to resolve pigments with a wide range of polarities. For instance, a rapid separation of xanthophyll cycle pigments, including violaxanthin, has been achieved using a two-phase system on a C18 column. researchgate.net The initial phase consists of a mixture of acetonitrile (B52724), water, methanol, and dichloromethane (B109758), followed by a second phase of acetonitrile and ethyl acetate. researchgate.net Another effective method for purity analysis of violaxanthin utilizes an isocratic mobile phase of acetonitrile, methanol, and dichloromethane (71:22:7, v/v/v). nih.gov For complex leaf extracts, a gradient system involving a buffered aqueous mobile phase and a methanol/ethyl acetate mixture has been successfully used to separate main pigments and their numerous derivatives. nih.gov
Table 1: High-Performance Liquid Chromatography (HPLC) Systems for Xanthophyll Separation
| Stationary Phase | Mobile Phase Composition | Application | Reference(s) |
|---|---|---|---|
| C30 Column | Not specified | Enhanced determination of xanthophyll isomers. | nih.gov |
| C18 Column (10 cm) | Phase 1: 94.75% Acetonitrile, 1.75% Methanol, 1.75% Dichloromethane, 1.75% Water; Phase 2: 50% Acetonitrile, 50% Ethyl Acetate | Rapid separation of xanthophyll cycle pigments (violaxanthin, antheraxanthin, zeaxanthin). | researchgate.net |
| C18 Column | Isocratic: Acetonitrile/Methanol/Dichloromethane (71:22:7, v/v/v) | Purity detection of purified violaxanthin. | nih.gov |
| Core-shell C18 | Gradient: A) Water with Formic Acid (pH 2.5); B) Methanol/Ethyl Acetate (68:32, v/v) | Separation of main photosynthetic pigments and their derivatives, including isomers. | nih.gov |
| Syncronis C18 | Gradient: A) Acetonitrile/Water (9:1) with 10 mM NH₄HCO₂; B) 30% Isopropanol in Acetonitrile | Analysis of carotenoids including violaxanthin, zeaxanthin (B1683548), and antheraxanthin. | frontiersin.org |
For unambiguous identification, especially when dealing with isomeric esters of violaxanthin and neoxanthin (B191967) which share the same mass, HPLC is often coupled with mass spectrometry (LC/MS). nih.govnih.gov Techniques like atmospheric pressure chemical ionization (APCI) and collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) are used to distinguish between these isomers. nih.govnih.gov In reversed-phase liquid chromatography, the more hydrophilic neoxanthin esters elute earlier than the corresponding violaxanthin esters. nih.gov
Thin-layer chromatography (TLC) serves as a valuable complementary technique for the separation of photosynthetic pigments. savemyexams.com It is often used for preliminary analysis, preparative isolation, or rapid purity checks. The separation on a TLC plate, typically coated with silica (B1680970) gel, depends on the differential partitioning of the compounds between the stationary phase and the mobile phase. savemyexams.comqeios.com Researchers have developed novel solvent systems to effectively separate both polar and nonpolar pigments on a single chromatogram. One such mobile phase consists of a mixture of hexane, ethyl acetate, acetone, isopropyl alcohol, and water (6:1:1:1:1), which allows for the distinct separation of spots that can be easily isolated. qeios.com Another reported solvent system for separating polar and nonpolar pigments uses a composition of 60% n-hexane, 10% ethyl acetate, 10% acetone, 10% isopropyl alcohol, and 10% water. qeios.com
Table 2: Thin-Layer Chromatography (TLC) Systems for Pigment Separation
| Stationary Phase | Mobile Phase Composition | Application | Reference(s) |
|---|---|---|---|
| Silica Gel | Hexane:Ethyl Acetate:Acetone:Isopropyl Alcohol:Water (6:1:1:1:1) | Separation of nonpolar pigments from polar ones, yielding distinctly separated spots. | qeios.com |
| Silica Gel | 60% n-Hexane, 10% Ethyl Acetate, 10% Acetone, 10% Isopropyl Alcohol, 10% Water | Separation of polar and nonpolar leaf pigments. | qeios.com |
The purity of the isolated fractions is assessed by the symmetry of the chromatographic peak in HPLC or the singularity of the spot in TLC. The retention factor (Rf) value in TLC and the retention time in HPLC serve as characteristic identifiers for specific compounds under defined chromatographic conditions. savemyexams.com
Analytical Methodologies for Isolation, Detection, and Quantification in Research Samples
Extraction Techniques for Biological Matrices
The initial and critical step in the analysis of trans-Violaxanthin Diacetate is its isolation from the biological matrix, such as plant tissues, seeds, or microalgae. nih.gov The goal is to effectively extract the lipophilic carotenoid ester while minimizing degradation from light, heat, and oxidation.
Commonly, a liquid-solid extraction is performed using organic solvents. The choice of solvent is crucial and depends on the specific matrix. A mixture of petroleum ether and tetrahydrofuran has been utilized for extracting pigments from plant seeds. researchgate.net For other plant tissues, solvents like acetone, ethanol, or methanol, often in combination, are used to disrupt cells and solubilize the carotenoids. researchgate.netmdpi.com For instance, a protocol for chili peppers involves extraction with a solution of hexane, acetone, and ethanol. mdpi.com To ensure thorough extraction from solid samples, tissues are often frozen with liquid nitrogen and pulverized to increase the surface area available for solvent penetration. researchgate.net Given the esterified nature of this compound, these methods designed for general carotenoid and xanthophyll ester extraction are directly applicable.
Spectrophotometric Quantification Strategies
Spectrophotometry offers a simpler, high-throughput alternative to chromatography for the quantification of total or specific carotenoids, although with limitations. nih.gov This method relies on measuring the absorbance of the pigment extract at specific wavelengths using a UV-Vis spectrophotometer.
The quantification of a specific carotenoid like violaxanthin (B192666) (or its diacetate form after saponification) in a mixture can be challenging due to the overlapping absorption spectra of different pigments, such as other xanthophylls and chlorophylls. researchgate.netnih.gov To address this, several strategies are employed:
Simultaneous Equations: By measuring the absorbance at multiple wavelengths corresponding to the absorption maxima of the pigments of interest, a set of simultaneous equations can be solved to estimate the concentration of each. nih.gov
Spectral Deconvolution: More advanced methods involve fitting the entire absorption spectrum of the extract with the known spectra of pure pigment standards. nih.gov Machine learning approaches, such as partial least square regression, have been developed to create models that can accurately quantify individual carotenoids like lutein, violaxanthin, and zeaxanthin (B1683548) from a complex spectrum without chromatographic separation. github.io These models use absorbance values and their derivatives at multiple points across the spectrum to achieve accurate quantification. github.io
Saponification and Derivatization Techniques in Analytical Preparations
Sample preparation often involves chemical modification to improve the analysis.
Saponification: This is a common and critical step in the analysis of carotenoid esters. mdpi.com The procedure involves alkaline hydrolysis, typically using potassium hydroxide (KOH) in an alcoholic solution (e.g., methanol or ethanol), to cleave the ester bonds. researchgate.net In the context of this compound, saponification would convert it to free trans-violaxanthin. This is done for several reasons:
To remove interfering lipids (triglycerides) and chlorophylls, which are also saponified. mdpi.com
To simplify the chromatogram by converting a mixture of different fatty acid esters of a single xanthophyll into a single peak corresponding to the free xanthophyll.
To enable quantification based on the availability of a pure standard of the free xanthophyll (e.g., trans-violaxanthin) when a standard for the specific ester is not available.
Derivatization: While saponification removes an acyl group, derivatization involves adding a chemical moiety. In the analytical preparation of carotenoids, this is less common than saponification. However, derivatization techniques can be used to generate isomers for identification purposes. For instance, iodine-catalyzed photoisomerization is a well-established method to generate a mixture of cis-isomers from an all-trans-carotenoid. researchgate.net Exposing an all-trans-violaxanthin standard to iodine and daylight can produce identifiable (9Z)- and (13Z)-isomers, which can then be used to confirm the identity of these isomers in a sample. researchgate.net The synthesis of this compound itself, through the epoxidation of zeaxanthin diacetate, is a form of derivatization used for preparing standards or for research purposes. researchgate.net
Chemical Synthesis and Derivatization Strategies for Research Purposes
Chemo-Enzymatic Synthesis of Violaxanthin (B192666) Diesters and Related Compounds
Chemo-enzymatic synthesis provides a powerful and sustainable approach for producing violaxanthin diesters, combining the efficiency of chemical methods with the high selectivity of enzymatic catalysis. nih.govrsc.orgopenagrar.deresearchgate.net This strategy often utilizes lipases, which are enzymes that can catalyze esterification reactions under mild conditions. acs.orgnih.gov The use of enzymes offers high regioselectivity, meaning the reaction can be targeted to specific hydroxyl groups on the violaxanthin molecule. researchgate.net
Enzyme-catalyzed esterification is considered a state-of-the-art method in the field. acs.org Lipases, such as those from Penicillium cyclopium, have been shown to effectively hydrolyze or form xanthophyll esters. nih.gov These enzymatic reactions can be performed in various organic solvents or even solvent-free systems, which aligns with green chemistry principles. ki.si For instance, lipases can catalyze the transesterification of xanthophylls using acyl donors like triacylglycerides. nih.gov This approach avoids the harsh conditions and hazardous reagents often associated with purely chemical syntheses, such as high temperatures or the use of strong acids and bases, which can lead to the degradation of the sensitive violaxanthin molecule. acs.orgsemanticscholar.org
The development of these green chemo-enzymatic routes allows for the synthesis of analogues with varying fatty acid chains, which in turn modulates the lipophilicity of the final compound. nih.govrsc.orgopenagrar.deresearchgate.net This tunability is highly valuable for research applications where specific physical properties are required.
Preparation of trans-Violaxanthin Diacetate for Research Applications
The preparation of this compound for research purposes is typically achieved through chemical acylation. A common and historically significant method involves the reaction of the parent xanthophyll, violaxanthin, with an acylating agent in the presence of a base. rsc.org
A standard procedure for synthesizing xanthophyll diacetates, including violaxanthin diacetate, involves the following key components:
Xanthophyll: The starting material, purified trans-violaxanthin.
Acylating Agent: Acetic anhydride (B1165640) is frequently used for creating diacetate esters. For other esters, the corresponding acyl chlorides (e.g., lauroyl chloride, palmitoyl (B13399708) chloride) or acid anhydrides are employed. acs.orgrsc.org
Solvent: A dry, non-reactive solvent such as pyridine (B92270) or benzene (B151609) is used to dissolve the reactants. rsc.org Pyridine can also act as the base catalyst.
Catalyst/Base: A base like pyridine or triethylamine (B128534) is used to facilitate the reaction. rsc.org
The reaction is typically carried out under gentle heating or at room temperature. rsc.org For example, xanthophylls can be treated with acyl chlorides in dry pyridine with gentle heating to produce the corresponding diesters. rsc.org Another approach involves reacting the xanthophyll with fatty acyl chlorides in benzene with triethylamine at 40°C. rsc.org The resulting this compound can then be purified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column to ensure high purity for research applications. rsc.org
An alternative pathway to obtain violaxanthin esters involves the epoxidation of corresponding zeaxanthin (B1683548) esters. Zeaxanthin diesters can be synthesized and then treated with an oxidizing agent like 3-chloroperbenzoic acid (m-CPBA) to form the 5,6-epoxide rings, yielding the desired violaxanthin diester. rsc.org
| Method | Xanthophyll Source | Acylating Agent | Solvent/Catalyst | Typical Conditions | Reference |
|---|---|---|---|---|---|
| Direct Acylation | Violaxanthin | Acyl Chlorides | Dry Pyridine | Gentle heating or room temperature | rsc.org |
| Direct Acylation | Lutein, Zeaxanthin, Violaxanthin | Fatty Acyl Chlorides | Benzene / Triethylamine | 40 °C | rsc.org |
| Epoxidation of Precursor | Zeaxanthin Diesters | 3-Chloroperbenzoic Acid (m-CPBA) | Not specified | Not specified | rsc.org |
| Green Synthesis | Lutein (model) | Acetic Anhydride | β-Pinene / DMAP | Ambient temperature (22 °C) | acs.org |
Strategies for Modifying Xanthophyll Esters for Enhanced Stability in Research
Xanthophylls like violaxanthin are susceptible to degradation from light, heat, and oxidation due to their conjugated polyene structure. semanticscholar.orgnotulaebotanicae.ro A primary strategy for enhancing their stability is esterification. ki.sinotulaebotanicae.ro The addition of fatty acid groups to the hydroxyl functions of the xanthophyll molecule increases its stability and lipophilicity. notulaebotanicae.ronotulaebotanicae.ro
The enhanced stability of xanthophyll esters is a key reason for their synthesis for research and commercial applications. ki.si Esterification helps protect the parent compound, preserving its antioxidant capacity while making it more durable for storage and experimental use. notulaebotanicae.ronotulaebotanicae.ro Research has shown that an increase in palmitate esterification enhanced the stability of all-trans-astaxanthin, a related xanthophyll, during light-accelerated autoxidation. wur.nl This stabilizing effect is attributed to the bulky fatty acid groups, which can sterically hinder the approach of oxidizing agents to the polyene chain.
Other methods to improve the stability of xanthophyll preparations include:
Addition of Fats and Heat Treatment: A patented method involves adding fat to a xanthophyll concentrate with an antioxidant and then heating it to at least 70°C. This process was shown to significantly increase the stability of the xanthophyll. google.com
Partial Saponification and Neutralization: Stability can be enhanced by partially saponifying xanthophyll esters and then neutralizing them with a weak acid, such as acetic acid, to achieve a final product with a pH greater than 8. semanticscholar.org
Use of Antioxidants: The inclusion of antioxidants in xanthophyll formulations is a common practice to prevent oxidative degradation. google.comnih.gov
| Strategy | Mechanism | Key Benefit | Reference |
|---|---|---|---|
| Esterification | Attaching fatty acid chains to protect the polyene structure. | Increased stability against light, heat, and oxidation; increased lipophilicity. | ki.sinotulaebotanicae.rowur.nl |
| Fat Addition & Heat | Encapsulation and thermal treatment. | Improved stability in dried concentrates. | google.com |
| Partial Saponification | Chemical modification of the ester mixture. | Enhanced stability in oleoresin preparations. | semanticscholar.org |
Synthesis of Structural Analogues and Bifunctional Derivatives
The synthesis of structural analogues and derivatives of violaxanthin is essential for probing its biological functions and developing new applications. The chemical reactivity of the epoxide and hydroxyl groups on the violaxanthin molecule allows for targeted modifications.
A significant structural analogue of violaxanthin is auroxanthin (B1253456). Auroxanthin is a furanoid derivative that can be formed from violaxanthin under acidic conditions. rsc.org The synthesis of violaxanthin esters provides a direct pathway to creating auroxanthin esters. By treating violaxanthin diesters with a reagent like methanolic hydrochloric acid, the 5,6-epoxide groups are rearranged into 5,8-furanoid groups, yielding the corresponding auroxanthin esters. rsc.org This transformation is a key method for producing these structural analogues for research. researchgate.net
Genetic and Metabolic Engineering Approaches for Biosynthetic Production
Heterologous Biosynthesis in Microbial Hosts (e.g., Escherichia coli, Saccharomyces cerevisiae)
Microbial hosts such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae have emerged as promising platforms for the heterologous production of violaxanthin (B192666). proquest.comnih.gov These microorganisms offer advantages like rapid growth rates, well-characterized genetics, and established fermentation processes. S. cerevisiae, being generally regarded as safe (GRAS), is a particularly attractive chassis for producing compounds intended for food and cosmetic applications. nih.govbohrium.com
A fundamental strategy for increasing violaxanthin yield is to boost the supply of its upstream precursors. The biosynthesis of all carotenoids, including violaxanthin, begins with the five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govfrontiersin.org These are produced via the methylerythritol 4-phosphate (MEP) pathway in bacteria or the mevalonate (MVA) pathway in yeast. nih.govfrontiersin.org
Engineering efforts to enhance the precursor pool include:
Overexpression of Pathway Genes : Increasing the expression of key enzymes in the native MEP or MVA pathways can eliminate bottlenecks in precursor synthesis. Overexpression of the dxs gene, which encodes the first enzyme in the MEP pathway, has been shown to significantly enhance carotenoid production in E. coli. nih.govfrontiersin.org
Redirection of Carbon Flux : Metabolic flux can be channeled toward carotenoid synthesis by disrupting competing pathways. In E. coli, knocking out genes such as aceE and gdhA, which divert carbon into alternative metabolic routes, resulted in an enhanced carbon flux towards lycopene, a key carotenoid intermediate. nih.gov
Construction of Precursor-Accumulating Strains : To ensure a robust supply of the direct precursor to violaxanthin, engineered strains are often designed to efficiently produce zeaxanthin (B1683548). This involves introducing a heterologous pathway consisting of genes for GGPP synthase, phytoene synthase (crtB), phytoene desaturase (crtI), lycopene β-cyclase (crtY), and β-carotene hydroxylase (crtZ). researchgate.netresearchgate.net
The conversion of zeaxanthin to violaxanthin is a critical and often rate-limiting step, catalyzed by the enzyme zeaxanthin epoxidase (ZEP). proquest.comresearchgate.net ZEP is a complex FAD-dependent monooxygenase that requires a redox partner system for its activity. encyclopedia.pub Consequently, selecting a highly active ZEP and ensuring its functional expression is paramount for efficient violaxanthin production.
Source Screening in E. coli A comparative study evaluated ZEP enzymes from nine different photosynthetic eukaryotes for their activity in a zeaxanthin-producing E. coli strain. researchgate.netnih.gov The ZEP from paprika (Capsicum annuum), designated CaZEP, demonstrated the highest conversion efficiency. encyclopedia.pubnih.gov Further optimization of the expression vector and ribosome-binding site for CaZEP in E. coli JM101(DE3) led to a violaxanthin yield of 231 μg/g dry weight. nih.gov
Source Screening in S. cerevisiae Similar screening efforts in yeast have identified highly active ZEPs. When ZEPs from various plant and algal sources were tested, a truncated version of ZEP from Haematococcus lacustris and another from Vitis vinifera (grape) showed excellent performance. nih.govbohrium.comencyclopedia.pub The combination of a potent β-carotene hydroxylase (CrtZ) from Pantoea ananatis with the truncated ZEP from H. lacustris yielded 1.6 mg of violaxanthin per gram of dry cell weight (DCW). researchgate.net
| Host Organism | ZEP Source | Key Engineering Strategy | Reported Violaxanthin Titer | Reference |
|---|---|---|---|---|
| Escherichia coli | Capsicum annuum (Paprika) | Vector and RBS optimization | 231 μg/g DCW | nih.gov |
| Saccharomyces cerevisiae | Haematococcus lacustris (truncated) | Co-expression with P. ananatis CrtZ | 1.6 mg/g DCW | researchgate.net |
| Saccharomyces cerevisiae | Vitis vinifera (truncated) | Cytosol redox engineering | 15.19 mg/g DCW | nih.govbohrium.com |
Engineering in Microalgal Systems for Increased Accumulation (e.g., Nannochloropsis oceanica)
The marine microalga Nannochloropsis oceanica is a natural and promising producer of violaxanthin, where it functions as a major pigment in the xanthophyll cycle. d-nb.infonih.gov Genetic engineering of this organism aims to enhance its innate capacity for violaxanthin synthesis and accumulation.
Another strategy focused on the endogenous ZEP enzymes. N. oceanica possesses two functional ZEP genes, NoZEP1 and NoZEP2. nih.gov Overexpression of NoZEP1, which was found to be more catalytically active, led to a significant increase in violaxanthin content at the expense of its precursor, zeaxanthin. nih.gov Additionally, random mutagenesis using gamma-ray irradiation, coupled with colorimetric screening, has been used to isolate mutants with enhanced violaxanthin content. nih.gov One such mutant, M1, showed a violaxanthin content of 5.21 mg/g DCW and demonstrated a 43.54% increase in production over the wild-type strain in a 10-liter scale bioreactor. nih.gov
| Strategy | Target Gene / Method | Resulting Violaxanthin Content (mg/g DCW) | Fold Increase vs. Wild Type | Reference |
|---|---|---|---|---|
| Heterologous Gene Expression | Overexpression of PtCRTISO4 from P. tricornutum | 4.48 | 1.68 | nih.govfrontiersin.org |
| Endogenous Gene Expression | Overexpression of native NoZEP1 | Increased violaxanthin/zeaxanthin ratio | N/A | nih.gov |
| Random Mutagenesis | Gamma-ray irradiation | 5.21 | ~1.4-1.5 | nih.gov |
Optimization of Cofactor Regeneration and Redox Homeostasis in Engineered Systems
The catalytic activity of ZEP is dependent on a steady supply of reducing equivalents, typically in the form of NADPH, which are transferred via a ferredoxin/ferredoxin-NADP+ reductase (FNR) system. encyclopedia.pub A lack of sufficient cofactor regeneration or an imbalance in the cellular redox state can severely limit the efficiency of the epoxidation reaction. Therefore, engineering the cofactor supply and maintaining redox homeostasis is a critical aspect of maximizing violaxanthin production.
In S. cerevisiae, the co-expression of a plant-derived redox partner system, specifically a truncated ferredoxin and a ferredoxin oxidoreductase, was shown to significantly improve ZEP activity, leading to a 2.2-fold increase in violaxanthin yield. researchgate.net A more integrated approach combined screening for an optimal ZEP with cytosol redox state engineering and strategies for NADPH regeneration. nih.govbohrium.com This multi-level optimization resulted in a remarkable 17.9-fold increase in the violaxanthin titer, reaching 15.19 mg/g DCW, the highest reported yield in yeast to date. nih.govbohrium.com
Similarly, in E. coli, improving the functional expression of ZEP was achieved by co-expressing a full electron transport chain and utilizing a modified dithiol/disulfide system to ensure proper redox conditions. researchgate.net This strategy was instrumental in achieving a high violaxanthin titer of approximately 25.28 mg/g DCW. researchgate.net These studies underscore that providing the necessary cofactors and redox partners is as crucial as expressing the primary biosynthetic enzymes. nih.gov
Metabolic Flux Analysis and Bottleneck Identification in Engineered Pathways
To rationally engineer a biosynthetic pathway, it is essential to identify and alleviate metabolic bottlenecks that limit product formation. Techniques such as metabolic flux analysis (MFA) and transcriptomic/metabolomic profiling are used to understand how carbon flows through the engineered pathway and to pinpoint rate-limiting steps. mdpi.comnih.gov
In the engineered violaxanthin pathway, several bottlenecks have been identified. The accumulation of upstream intermediates like lycopene and β-carotene in some engineered E. coli strains indicated that the activities of lycopene β-cyclase (crtY) and β-carotene hydroxylase (crtZ) were insufficient to handle the metabolic flux. researchgate.net This was addressed by using a promoter library to fine-tune the expression levels of crtY and crtZ, thereby creating a balanced pathway that efficiently produced zeaxanthin without intermediate accumulation. researchgate.net
The conversion of zeaxanthin to violaxanthin by ZEP is another well-documented bottleneck. researchgate.netresearchgate.net The low catalytic efficiency of many ZEPs in heterologous hosts and their complex cofactor requirements often limit the final product titer. Transcriptomic analysis of a high-violaxanthin mutant of N. oceanica revealed that its enhanced productivity was linked to changes in gene expression related to managing photo-inhibitory damage, providing insights for future rational engineering efforts. nih.gov These analytical approaches are crucial for guiding the iterative process of pathway optimization to achieve commercially viable production levels.
Functional Roles in Photosynthetic Processes and Environmental Acclimation
Participation in Light-Harvesting Complexes (LHCs) and Energy Transfer
Violaxanthin (B192666) is a structural component of the Light-Harvesting Complexes (LHCs), the protein-pigment structures that capture and transfer solar energy to the photosynthetic reaction centers. In higher plants, each monomeric subunit of the major Light-Harvesting Complex II (LHCII) noncovalently binds several chlorophyll molecules and four xanthophylls, including one violaxanthin. The minor antenna complex CP29 also binds one violaxanthin molecule. These pigment-protein complexes are organized within the thylakoid membrane to optimize the absorption of photons and the subsequent transfer of excitation energy.
The energy absorbed by carotenoids like violaxanthin is transferred to chlorophyll molecules. This process, known as excitation energy transfer (EET), is fundamental to photosynthesis. Studies on the antenna pigment-protein complex (CP29) show that carotenoids play a critical role in intercepting and modulating the flow of energy from the higher-energy "B" states of chlorophylls. A significant portion of chlorophyll B band excitations is transferred to carotenoids, which then donate the energy back to the lower-energy "Q" state of chlorophylls, preventing potential damage from high-energy states reaching the reaction center. Violaxanthin participates in this energy transfer, although its efficiency can be influenced by its binding site and interactions with other pigments within the complex. Research on LHCII mutants has shown that replacing other carotenoids, like lutein, with violaxanthin can still maintain efficient triplet-triplet energy transfer, a key photoprotective function. nih.govmdpi.com
Table 1: Pigment Composition in Monomeric Subunits of Plant Light-Harvesting Complexes
| Complex | Chlorophyll a | Chlorophyll b | Lutein | Neoxanthin (B191967) | Violaxanthin* |
| LHCII | 8 | 6 | 2 | 1 | 1 |
| CP29 | 8 | 4 | 1 | 1 | 1 |
The violaxanthin binding site may also be occupied by its de-epoxidation products, antheraxanthin or zeaxanthin (B1683548), as part of the xanthophyll cycle.
Mechanisms of Photoprotection and Non-Photochemical Quenching (NPQ)
When photosynthetic organisms absorb more light energy than they can use for carbon fixation, the excess energy can lead to the formation of harmful reactive oxygen species (ROS). To counteract this, they have evolved a photoprotective mechanism known as non-photochemical quenching (NPQ), which safely dissipates this excess energy as heat. The violaxanthin cycle is a central component of the most rapid and significant component of NPQ, known as energy-dependent quenching (qE).
This cycle involves the enzymatic conversion of violaxanthin to zeaxanthin via an antheraxanthin intermediate. This reaction is catalyzed by the enzyme violaxanthin de-epoxidase (VDE). nih.govplos.org The activation of VDE is triggered by a decrease in the pH of the thylakoid lumen, a condition that arises during high light exposure due to the pumping of protons during photosynthetic electron transport. plos.orgresearchgate.net The presence of zeaxanthin, along with the protonation of the PsbS protein, is essential for inducing a conformational change in the LHCs that switches them into a quenched, energy-dissipating state. nih.govresearchgate.netvu.nl Conversely, when light levels decrease, zeaxanthin is converted back to violaxanthin by the enzyme zeaxanthin epoxidase, turning off the quenching mechanism. While violaxanthin itself is not the quenching agent, its presence is a prerequisite for the formation of zeaxanthin, which is critical for NPQ. nih.govnih.gov Interestingly, some studies suggest that an increased concentration of violaxanthin can act to inhibit NPQ, highlighting the importance of its removal and conversion to zeaxanthin to achieve maximal photoprotection. nih.gov
The primary function of the violaxanthin cycle within NPQ is to facilitate the thermal dissipation of excess excitation energy. The conversion of violaxanthin to zeaxanthin is a key regulatory step. nih.gov Sun-acclimated leaves, which are frequently exposed to high light, consistently show larger pools of xanthophyll cycle pigments (the sum of violaxanthin, antheraxanthin, and zeaxanthin) compared to shade-acclimated leaves. This allows them to more effectively dissipate excess energy. frontiersin.org
The process of thermal dissipation is directly linked to the de-epoxidation state of the xanthophyll pool. A strong correlation exists between the level of thermal dissipation (measured as NPQ) and the conversion of violaxanthin to antheraxanthin and zeaxanthin across various plant species. frontiersin.org This conversion, triggered by a low luminal pH, enables the LHCs to switch from a light-harvesting state to an energy-dissipating state, effectively acting as a safety valve to prevent photo-oxidative damage. nih.gov
Carotenoids, as a class of molecules, are crucial in protecting photosynthetic organisms from photooxidative damage by scavenging reactive oxygen species (ROS). nih.gov ROS, such as singlet oxygen (¹O₂) and superoxide radicals, are toxic byproducts of aerobic metabolism and photosynthesis, especially under high light stress. Carotenoids represent a primary line of defense against the toxicity of singlet oxygen due to their ability to quench the triplet state of chlorophyll (³Chl), which is a precursor to ¹O₂ formation. nih.govmdpi.com
The violaxanthin cycle contributes to this protective function in multiple ways. Firstly, by facilitating the dissipation of excess energy as heat through NPQ, it reduces the likelihood of ³Chl and subsequent ¹O₂ formation. plos.orgnih.gov Secondly, the xanthophylls themselves, including violaxanthin and its de-epoxidized products, can directly quench ¹O₂ or scavenge other ROS. Studies on Arabidopsis thaliana mutants lacking a functional violaxanthin cycle (the npq1 mutant) have shown increased susceptibility to lipid peroxidation, a key indicator of oxidative damage. nih.gov This demonstrates that the violaxanthin cycle specifically protects thylakoid membrane lipids from photooxidation through a mechanism that goes beyond simply quenching excited chlorophyll. nih.gov
Table 2: Effect of Violaxanthin Cycle Deficiency on Photodamage in Arabidopsis thaliana
| Plant Type | Violaxanthin Cycle | Zeaxanthin Formation in High Light | Lipid Peroxidation under Stress |
| Wild Type | Functional | Yes | Low |
| npq1 Mutant | Non-functional | No | High |
Data compiled from studies on the npq1 mutant of Arabidopsis thaliana, which lacks a functional violaxanthin de-epoxidase. nih.gov
Contribution to Stress Acclimation and Response Pathways in Plants and Algae
The violaxanthin cycle is a key component of the acclimation response of plants and algae to a wide range of environmental stresses, particularly those that lead to an imbalance between light absorption and energy utilization. High light is the primary trigger, but other stressors such as drought, temperature extremes (chilling), and nutrient limitation can also exacerbate light stress and activate the cycle. plos.orgnih.gov
The ability to dynamically adjust the level of thermal energy dissipation via the violaxanthin cycle allows photosynthetic organisms to cope with fluctuating environmental conditions. nih.gov For instance, under chilling stress, the activity of the enzyme violaxanthin de-epoxidase can become rate-limiting; under these conditions, plants that overexpress the VDE enzyme show greater phototolerance. plos.org Furthermore, the de-epoxidation of violaxanthin can be triggered in darkness by stresses like desiccation, indicating a role beyond immediate high-light response and suggesting a function in preparing the photosynthetic apparatus for potential future light stress. This indicates a common response pathway where different abiotic stressors lead to the accumulation of zeaxanthin to down-regulate photosynthetic efficiency as a protective measure.
Role as a Precursor in the Biosynthesis of Plant Hormones (e.g., Abscisic Acid)
Beyond its roles in photosynthesis, trans-violaxanthin is a critical precursor in the biosynthesis of the phytohormone abscisic acid (ABA). nih.gov ABA is a sesquiterpenoid that regulates crucial aspects of plant growth, development, and response to abiotic stress, most notably water stress. The biosynthesis of ABA occurs in the plastids, where all-trans-violaxanthin is converted into 9'-cis-neoxanthin. researchgate.net
Both 9'-cis-violaxanthin and 9'-cis-neoxanthin can then be cleaved by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED). researchgate.netresearchgate.net This cleavage step is the first committed and rate-limiting step in the ABA biosynthesis pathway, producing a C15 compound called xanthoxin. nih.gov Xanthoxin is then exported from the plastid to the cytoplasm, where it undergoes further enzymatic conversions to become the active form of ABA. researchgate.net Studies on water-stressed bean leaves have demonstrated a direct molar relationship between the reduction in violaxanthin levels and the accumulation of ABA and its metabolites, confirming violaxanthin's role as an essential precursor in the stress-induced synthesis of this vital hormone. nih.gov
Emerging Research Directions and Methodological Advances in Carotenoid Studies
Application of -Omics Technologies to Violaxanthin (B192666) Research
The application of -omics technologies, such as transcriptomics and metabolomics, is revolutionizing the study of carotenoid biosynthesis and regulation. These approaches allow for a comprehensive, system-wide view of the molecular processes underlying the production of compounds like trans-violaxanthin diacetate.
Transcriptomics enables the large-scale analysis of gene expression, providing insights into the genes that are activated or suppressed during violaxanthin production and its subsequent modification into esters like the diacetate form. For instance, studies on various plants have utilized transcriptome profiling to identify key genes in the carotenoid biosynthetic pathway, including those responsible for the conversion of zeaxanthin (B1683548) to violaxanthin. semanticscholar.orgmdpi.comnih.govnih.govpeerj.com By examining the transcript levels of enzymes potentially involved in the acetylation of violaxanthin, researchers can pinpoint candidate genes for this specific biochemical step. Integrated analyses of transcriptomic and metabolomic data have proven particularly powerful in correlating gene expression patterns with the accumulation of specific carotenoids and their derivatives. nih.govnih.govnih.govnih.gov
Metabolomics , the comprehensive study of metabolites in a biological system, allows for the detailed profiling of carotenoids and their various esterified forms. nih.govfrontiersin.orgmdpi.com Advanced analytical platforms can separate and identify a wide array of carotenoid esters, providing a snapshot of the metabolic state of a cell or tissue. nih.gov This approach is crucial for understanding how environmental or genetic factors influence the production and accumulation of this compound. For example, metabolomic studies in pepper have revealed changes in the profiles of violaxanthin and other carotenoids during fruit ripening. nih.govfrontiersin.org
Integrative -omics approaches are instrumental in constructing gene-metabolite regulatory networks, offering a holistic understanding of how the biosynthesis of complex carotenoids is controlled. nih.gov
Development of Novel Analytical Platforms for Complex Carotenoid Profiles
The structural diversity and complexity of carotenoid profiles in biological samples necessitate the development of advanced analytical platforms for their accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) remains a cornerstone for carotenoid analysis, with modern systems offering enhanced separation and detection capabilities. mdpi.comoup.com The use of specialized stationary phases, such as C30 columns, has significantly improved the resolution of carotenoid isomers and esters. researchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) offers even faster analysis times and greater sensitivity, which is crucial for detecting low-abundance compounds. researchgate.net
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation of carotenoids. nih.govacs.org Tandem mass spectrometry (MS/MS) allows for the fragmentation of parent ions, providing detailed structural information that can help differentiate between isomeric forms of carotenoid esters. nih.gov Techniques like Atmospheric Pressure Chemical Ionization (APCI) are well-suited for the analysis of nonpolar carotenoids. mdpi.com
Supercritical Fluid Chromatography (SFC) is emerging as a greener and more efficient alternative to traditional liquid chromatography for carotenoid analysis. nih.gov By using supercritical carbon dioxide as the mobile phase, SFC reduces the consumption of organic solvents. nih.gov
These advanced analytical techniques are essential for tackling the challenges of analyzing complex mixtures of carotenoid esters, including distinguishing between isomers of violaxanthin esters. nih.gov The data generated by these platforms are critical for building comprehensive carotenoid profiles and for understanding the metabolic pathways leading to compounds like this compound.
Unexplored Biological Functions and Regulatory Networks of this compound
While the parent compound, violaxanthin, is known for its role in the xanthophyll cycle and as a precursor to the plant hormone abscisic acid, the specific biological functions of its diacetate derivative remain largely unexplored. The addition of acetate (B1210297) groups can alter the polarity and bioavailability of the molecule, potentially leading to distinct physiological roles. researchgate.net
Research into the biological activities of violaxanthin and its derivatives suggests potential antioxidant properties. researchgate.net The esterification of xanthophylls with fatty acids can influence their accumulation and stability within plant tissues. researchgate.netnotulaebotanicae.ro It is hypothesized that the diacetate form may have unique interactions with cellular membranes or proteins, influencing processes such as photoprotection or stress responses.
The regulatory networks governing the formation of this compound are also not well understood. The expression of genes encoding for the enzymes involved in the core carotenoid pathway is known to be regulated by a complex interplay of transcription factors. nih.gov However, the specific enzymes responsible for the acetylation of violaxanthin and the regulatory factors controlling their activity are yet to be fully characterized. Future research will likely focus on identifying these enzymes and understanding how their expression is controlled in response to developmental and environmental cues.
Future Prospects in Plant and Algal Biotechnology for Research Tool Development
Advances in plant and algal biotechnology offer exciting prospects for developing research tools to study and produce this compound.
Metabolic engineering in plants and microorganisms provides a powerful approach to elucidate the biosynthetic pathway of this compound and to produce this compound in larger quantities for further study. researchgate.netmdpi.comnews-medical.netnih.gov By overexpressing or silencing candidate genes in model organisms, researchers can investigate their role in violaxanthin acetylation. frontiersin.org "Golden" rice, engineered to produce β-carotene, is a prime example of the potential of metabolic engineering to modify carotenoid content in crops. mdpi.com
Microalgae are a promising platform for the biotechnological production of various xanthophylls. nih.govnih.govmdpi.com Their rapid growth rates and the potential for cultivation in controlled environments make them attractive chassis for producing specific carotenoids. frontiersin.orgfishfocus.co.uk Genetic engineering tools, including CRISPR-based gene editing, can be employed to manipulate the carotenoid biosynthetic pathways in algae to enhance the production of violaxanthin and its derivatives. semanticscholar.org
The development of plant in vitro cultures also presents a sustainable strategy for producing specific carotenoids. researchgate.net These systems allow for the controlled production of plant secondary metabolites under optimized conditions.
These biotechnological tools will be invaluable for producing sufficient quantities of this compound for detailed functional studies, and for exploring its potential applications in various fields.
Q & A
Q. What experimental protocols are recommended for synthesizing and purifying diacetate derivatives like trans-Violaxanthin Diacetate?
Answer:
- Oxidation methods : Use oxidizing agents like iodobenzene diacetate (common in porphyrin synthesis) under controlled pH and temperature. Monitor reaction progress via UV-Vis spectroscopy or HPLC .
- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) or recrystallization. Validate purity using NMR and high-resolution mass spectrometry (HRMS) .
- Isomer separation : Utilize chiral chromatography to isolate trans-isomers, as stereochemistry impacts biological activity .
Q. How should diacetate compounds be stored to maintain stability in laboratory settings?
Answer:
- Storage conditions : Keep in airtight, light-resistant containers at 4°C in a desiccator. Avoid humidity, as hydrolysis can degrade diacetates into free acids or alcohols .
- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via FTIR or LC-MS for ester bond integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for diacetate compounds (e.g., acute vs. chronic effects)?
Answer:
- Dose-response analysis : Conduct in vivo studies (e.g., murine models) with graded doses (e.g., 0.1–1.0 g/kg/day) to identify thresholds for ocular or gastrointestinal toxicity .
- Mechanistic studies : Use fluorescent probes (e.g., CM-H2DCFDA) to quantify reactive oxygen species (ROS) generation linked to oxidative stress, a common toxicity pathway .
- Comparative metabolomics : Apply LC-MS/MS to compare metabolite profiles in exposed vs. control tissues, identifying biomarkers like downregulated lipid metabolism .
Q. What advanced techniques optimize detection of diacetate interactions with biological membranes?
Answer:
- Fluorescence anisotropy : Label diacetates with BODIPY probes to measure membrane fluidity changes in liposomes or live cells .
- Surface plasmon resonance (SPR) : Immobilize lipid bilayers on sensor chips to quantify binding kinetics (ka/kd) of diacetates .
- Molecular dynamics simulations : Model this compound’s partitioning into lipid bilayers using CHARMM or GROMACS force fields .
Q. How can researchers design experiments to assess diacetate impacts on microbial communities?
Answer:
- 16S rRNA sequencing : Treat murine models with diacetates (e.g., 0.3 g/kg/day) and analyze fecal samples for microbial diversity shifts (e.g., Bacteroides abundance changes) .
- Functional metagenomics : Predict metabolic pathway alterations (e.g., fatty acid synthesis upregulation) using PICRUSt or KEGG databases .
- Gnotobiotic models : Colonize germ-free mice with defined microbiota to isolate diacetate-specific effects .
Methodological Challenges
Q. How should researchers address inconsistencies in ROS measurement using diacetate-based probes?
Answer:
- Probe selection : Use CM-H2DCFDA for cytosolic ROS and MitoSOX for mitochondrial-specific detection to avoid cross-compartment artifacts .
- Calibration : Normalize fluorescence intensity (e.g., FLx800 microplate reader) to protein content or cell count .
- Controls : Include antioxidants (e.g., N-acetylcysteine) to confirm ROS specificity .
Q. What statistical approaches are critical for analyzing diacetate dose-response relationships?
Answer:
- Nonlinear regression : Fit data to Hill or log-logistic models (e.g., EC50 calculations) using GraphPad Prism .
- ANOVA with post hoc tests : Compare treatment groups (e.g., LSD test for microbial diversity indices) .
- Multivariate analysis : Apply PCA or PLS-DA to disentangle correlated variables in omics datasets .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on diacetate biodegradability and ecotoxicity?
Answer:
- Aquatic toxicity assays : Test Daphnia magna or algal growth inhibition at environmentally relevant concentrations (e.g., 1–10 mg/L) per OECD guidelines .
- Biodegradation studies : Use OECD 301F (manometric respirometry) to quantify mineralization rates under aerobic conditions .
- Meta-analysis : Aggregate data from multiple studies (e.g., Web of Science) to identify covariates like pH or organic carbon content influencing toxicity .
Experimental Design Considerations
Q. What controls are essential in diacetate cytotoxicity assays?
Answer:
- Solvent controls : Match solvent concentrations (e.g., DMSO ≤0.1%) to rule out vehicle effects .
- Positive controls : Use staurosporine or hydrogen peroxide to validate apoptosis or ROS detection methods .
- Blinded analysis : Ensure researchers are blinded to treatment groups during data collection to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
